molecular formula C14H26N2O5 B1278573 DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate CAS No. 261507-84-0

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate

Cat. No. B1278573
M. Wt: 302.37 g/mol
InChI Key: WUMWHTXGFGFRLV-UHFFFAOYSA-N
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Description

The compound of interest, DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate, is a derivative of dihydropyrimidine with tert-butyl and hydroxy functional groups. While the specific compound is not directly mentioned in the provided papers, several related compounds with tert-butyl groups and dihydropyrimidine structures are discussed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate . The introduction of tert-butyl groups is a common strategy to increase the steric bulk and influence the physical properties of the compound, such as solubility and dielectric constant . The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves condensation reactions under basic conditions .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups can be characterized by spectroscopic methods such as NMR, LCMS, and IR, as well as by X-ray diffraction studies . The presence of tert-butyl groups can influence the crystal packing and intermolecular interactions, leading to variations in the molecular conformation and the overall three-dimensional architecture of the compound .

Chemical Reactions Analysis

Tert-butyl groups are known to be bulky and can influence the reactivity of the molecule. For instance, the presence of tert-butyl groups in polyimides results in a decrease in intermolecular force and packing ability, affecting the chemical reactivity of the polymers . The tert-butyl group can also affect the metabolism of compounds, as seen in the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene, where it influences the formation of metabolites and their excretion .

Physical and Chemical Properties Analysis

The introduction of tert-butyl groups into compounds typically results in increased organosolubility and a decrease in dielectric constant . These groups also affect the glass transition temperature and moisture absorption of polymers . The physical properties such as solubility, melting point, and boiling point can be significantly altered by the presence of tert-butyl groups, as well as by the specific structure of the dihydropyrimidine ring.

Scientific Research Applications

Anti-Inflammatory Potential

A study synthesized a di-tert-butylphenol compound, 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxo-dihydropyrimidine-4,6(1H, 5H)-dione (LQFM218), to evaluate its anti-nociceptive and anti-inflammatory activities. The compound showed significant reduction in nociception and inflammation in various models, potentially positioning LQFM218 as a promising anti-inflammatory drug (Almeida et al., 2020).

Organic Synthesis

A one-pot synthesis method for 2-amino-4H-pyrans, including di-tert-butyl derivatives, was reported. These compounds have diverse applications, including their use as anti-cancer, antihypertensive agents, and coronary dilating agents (Zonouzi et al., 2006).

Chemical Characterization

The synthesis and characterization of di-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its derivatives were detailed in a study. These compounds exhibit interesting intramolecular hydrogen bonding, contributing to their potential in various chemical applications (Çolak et al., 2021).

Polymerization Behavior

Research on the polymerization behavior of di-tert-butyl derivatives, focusing on monomeric antioxidants, provides insights into their reactivity and potential applications in material science (Munteanu et al., 1985).

properties

IUPAC Name

ditert-butyl 5-hydroxy-1,3-diazinane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(17)8-16(9-15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMWHTXGFGFRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate

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